1,4-Diiodobutane-13C4 1,4-Diiodobutane-13C4
Brand Name: Vulcanchem
CAS No.:
VCID: VC0205045
InChI:
SMILES:
Molecular Formula: ¹³C₄H₈I₂
Molecular Weight: 313.89

1,4-Diiodobutane-13C4

CAS No.:

Cat. No.: VC0205045

Molecular Formula: ¹³C₄H₈I₂

Molecular Weight: 313.89

* For research use only. Not for human or veterinary use.

1,4-Diiodobutane-13C4 -

Specification

Molecular Formula ¹³C₄H₈I₂
Molecular Weight 313.89

Introduction

Chemical Properties and Structural Characteristics

Molecular and Physical Properties

1,4-Diiodobutane-¹³C₄ exhibits distinct physical and chemical properties due to its isotopic labeling and diiodinated structure. Key attributes include:

PropertyValueSource
Molecular Formula¹³C₄H₈I₂
Molecular Weight313.89 g/mol
AppearanceLight Brown Liquid
SolubilityNo Data Available
StabilityNo Data Available

The isotopic substitution of carbon-13 at all four carbon positions enhances its utility in nuclear magnetic resonance (NMR) spectroscopy and isotopic tracing studies . Its diiodinated structure confers reactivity in nucleophilic substitution reactions, particularly in cross-coupling and polymerization processes .

Isotopic Labeling and Analytical Applications

The carbon-13 labeling in 1,4-Diiodobutane-¹³C₄ enables precise tracking in metabolic studies and synthetic pathways. This is critical for:

  • Metabolic Tracing: Identifying conjugation products in glutathione-mediated detoxification pathways, as demonstrated in rat liver studies .

  • NMR Spectroscopy: Resolving isotopic shifts in ¹³C NMR spectra to characterize reaction intermediates or byproducts .

For example, ¹³C NMR analysis of 1,4-diiodobutane derivatives reveals distinct chemical shifts for iodinated carbons, aiding structural elucidation .

Synthesis and Preparation Methods

Key Challenges and Considerations

  • Isotopic Purity: Ensuring >98% ¹³C enrichment is critical for accurate NMR and tracer studies. Commercial suppliers like Vulcanchem and Clinivex emphasize rigorous purification protocols .

  • Stability: Diiodinated compounds are prone to decomposition under prolonged exposure to light or moisture, necessitating storage in inert environments .

Applications in Biochemical and Synthetic Research

Biochemical Conjugation Studies

1,4-Diiodobutane-¹³C₄ serves as a substrate in glutathione S-transferase (GST)-mediated detoxification studies. Key findings include:

  • Conjugation Pathways: GST enzymes catalyze the formation of γ-glutamyl-β-(S-tetrahydrothiophenium)alanyl-glycine derivatives, as identified in rat bile samples .

  • Kinetic Analysis: The reaction follows Michaelis-Menten kinetics, with substrate saturation observed at high concentrations .

Polymer and Material Synthesis

The compound is a precursor in synthesizing labeled polymers, such as Dodecanedioic Acid-¹³C₁₂, a monomer for producing deuterated or carbon-13-enriched polyesters .

ApplicationMethodOutcomeSource
Dodecanedioic Acid SynthesisOxidation of 1,4-Diiodobutane-¹³C₄Carbon-13-labeled dicarboxylic acid
Bioconjugate SynthesisClick Chemistry or Cross-CouplingLabeled therapeutic agents

Analytical Characterization Techniques

NMR Spectroscopy

¹³C NMR is pivotal for confirming isotopic substitution and structural integrity. Typical shifts for iodinated carbons in 1,4-diiodobutane derivatives include:

  • Iodinated Methylene Carbons: ~35–40 ppm (¹³C NMR) .

  • Non-Iodinated Methylenes: ~20–25 ppm .

Mass Spectrometry

Electron impact (EI) mass spectrometry identifies the molecular ion at m/z 313.89 (¹³C₄H₈I₂⁺). Fragmentation patterns include losses of iodine atoms, aiding structural confirmation.

Future Research Directions

Emerging Applications

  • Boron Neutron Capture Therapy (BNCT): Incorporation of ¹³C-labeled diiodobutane into carborane-containing compounds for targeted cancer treatment .

  • Environmental Tracing: Tracking carbon-13-labeled pollutants in ecosystems.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator